molecular formula C8H12ClN3O B1628719 4-Acetamidophenylhydrazine hydrochloride CAS No. 56745-86-9

4-Acetamidophenylhydrazine hydrochloride

Cat. No. B1628719
CAS RN: 56745-86-9
M. Wt: 201.65 g/mol
InChI Key: YDUKQCJFYLORQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamidophenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H12ClN3O and a molecular weight of 201.65 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Acetamidophenylhydrazine hydrochloride consists of 8 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . For more detailed structural information, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

4-Acetamidophenylhydrazine hydrochloride has a molecular weight of 201.65 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on resources like ChemicalBook .

Safety And Hazards

When handling 4-Acetamidophenylhydrazine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

N-(4-hydrazinylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-6(12)10-7-2-4-8(11-9)5-3-7;/h2-5,11H,9H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUKQCJFYLORQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596726
Record name N-(4-Hydrazinylphenyl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidophenylhydrazine hydrochloride

CAS RN

56745-86-9
Record name N-(4-Hydrazinylphenyl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetamidophenylhydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Acetamidophenylhydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Acetamidophenylhydrazine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Acetamidophenylhydrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Acetamidophenylhydrazine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Acetamidophenylhydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.